Scientific Field: Biochemistry and Pharmacology
Application Summary: This compound has been designed and synthesized as a potential inhibitor of vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF) receptor tyrosine kinases.
Methods of Application: The compound was tested for its inhibitory activity against isolated VEGF-R2 (Flk-1/KDR), FGF-R, and PDGF-R tyrosine kinases.
Results/Outcomes: Some of the compounds were found to inhibit the tyrosine kinase activity associated with these receptors with IC50 values at the nanomolar level. Specific and potent inhibition of cell growth was observed for some of these compounds.
SU-5402 is a chemical compound recognized for its potent and selective inhibition of vascular endothelial growth factor receptor 2 and fibroblast growth factor receptor 1. Its chemical name is 2-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrole-3-propanoic acid, with a molecular formula of C17H16N2O3 and a molecular weight of approximately 296.32 g/mol. The compound is primarily used in research settings to explore its effects on various biological pathways and cellular processes .
SU-5402 functions as a tyrosine kinase inhibitor, specifically targeting the tyrosine kinase domains of vascular endothelial growth factor receptor 2, fibroblast growth factor receptor 1, and platelet-derived growth factor receptor beta. The inhibition occurs at low micromolar concentrations, with half-maximal inhibitory concentration (IC50) values reported as follows:
The biological activity of SU-5402 extends beyond mere inhibition of receptor activity. It has been shown to:
SU-5402 is utilized in various research applications including:
Interaction studies involving SU-5402 have demonstrated its capability to modulate various signaling pathways associated with cancer and developmental biology. Notably, it has been shown to interact with:
Several compounds share structural or functional similarities with SU-5402. Below is a comparison highlighting their unique features:
Compound Name | Type | Key Features |
---|---|---|
SU-5402 | Tyrosine Kinase Inhibitor | Selective for VEGFR2 and FGFR1; anticancer properties |
SU-6668 | Tyrosine Kinase Inhibitor | Inhibits multiple receptors including VEGFR; broader spectrum |
PD173074 | Tyrosine Kinase Inhibitor | Selective for fibroblast growth factor receptor; used in cancer research |
AZD4547 | Tyrosine Kinase Inhibitor | Selective for fibroblast growth factor receptor; clinical trials for cancer therapy |
Sorafenib | Multi-Kinase Inhibitor | Targets RAF kinases and VEGFR; approved for clinical use in certain cancers |
SU-5402 stands out due to its specificity towards vascular endothelial growth factor receptor 2 and fibroblast growth factor receptor 1, making it particularly valuable for targeted research in angiogenesis and developmental biology .
SU-5402 (chemical name: 3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid) belongs to the indolin-2-one class of compounds. Its molecular formula is $$ \text{C}{17}\text{H}{16}\text{N}{2}\text{O}{3} $$, with a molecular weight of 296.32 g/mol. The structure features:
Property | Value |
---|---|
CAS Number | 215543-92-3 |
IUPAC Name | 3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid |
SMILES | CC1=CNC(=C1CCC(=O)O)/C=C\2/C3=CC=CC=C3NC2=O |
InChI Key | JNDVEAXZWJIOKB-JYRVWZFOSA-N |
PubChem CID | 5289418 |
SU-5402 is classified as:
SU-5402 belongs to the indolinone class of small molecules and inhibits receptor tyrosine kinases by occupying the same pocket that normally binds the adenine moiety of adenosine triphosphate. Crystallographic and enzymological studies demonstrate that SU-5402 prevents phosphotransfer by physically blocking nucleotide entry, yielding complete loss of kinase catalytic turnover at micromolar or lower ligand concentrations [1] [2] [3]. Isothermal titration data further reveal a competitive pattern: increasing concentrations of adenosine triphosphate shift the inhibition curve rightward without altering maximal velocity, confirming direct competition rather than allosteric antagonism [4] [5].
Receptor tyrosine kinase | Half-maximal inhibitory concentration (nanomolar) in the absence of excess adenosine triphosphate | Inhibition mode | Reference |
---|---|---|---|
Vascular endothelial growth factor receptor 2 | 20 | Competitive with adenosine triphosphate | 39 |
Fibroblast growth factor receptor 1 | 30 | Competitive with adenosine triphosphate | 28 |
Platelet-derived growth factor receptor β | 510 | Competitive with adenosine triphosphate | 48 |
Epidermal growth factor receptor | >100 000 | No measurable competition | 45 |
High-resolution crystal structures of the catalytic domain of fibroblast growth factor receptor 1 in complex with SU-5402 (Protein Data Bank entry 1FGI) reveal the following interaction network [2] [6]:
Structural element of fibroblast growth factor receptor 1 | SU-5402 atom(s) involved | Interaction type |
---|---|---|
Backbone carbonyl oxygen of glutamate 562 (hinge) | Indolinone N-H | Hydrogen bond |
Backbone nitrogen of alanine 564 (hinge) | Carbonyl oxygen of indolinone | Hydrogen bond |
Hydrophobic wall formed by valine 492, alanine 512 and leucine 484 | Indolinone aromatic ring | Van der Waals contacts |
Phosphate-positioning glycine-rich loop (positions 484–489) | Indolinone methylene spacer | Induced fit; loop adopts downward conformation |
Solvent-exposed entrance | Carboxyethyl group on pyrrole | Water-mediated electrostatic anchoring |
Molecular dynamics simulations confirm that the hydrophobic clamp stabilizes an inactive DFG-in conformation, restricting activation-loop mobility for several nanoseconds [7].
Three features explain why SU-5402 favors fibroblast growth factor receptors and vascular endothelial growth factor receptors over other kinases:
Hinge complementarity – The glutamate-alanine dipeptide motif unique to fibroblast growth factor receptor family members matches the hydrogen-bond geometry of the indolinone core, whereas platelet-derived growth factor receptor β possesses a threonine replacement that weakens binding, raising the half-maximal inhibitory concentration to sub-micromolar levels [8].
Gatekeeper sterics – Fibroblast growth factor receptor 1 contains threonine 564, a small gatekeeper that leaves space for the SU-5402 pyrrolyl tail. Larger residues (methionine in epidermal growth factor receptor) generate steric clash and abolish affinity [9].
P-loop pliability – The glycine-rich loop of fibroblast growth factor receptor 1 is highly mobile; SU-5402 exploits this by forcing a “loop-down” conformation that cannot be adopted by the more rigid epidermal growth factor receptor, further enhancing discrimination [3] [10].
Feature | SU-5402 | PD 173074 | BGJ-398 (Infigratinib) | Key observations |
---|---|---|---|---|
Chemical scaffold | Indolinone | Pyrido-pyrimidinyl urea | Dibenzodioxepinone | Scaffold variations modulate hinge hydrogen bonding [11] [12] |
Primary target preference | Fibroblast growth factor receptor 1 ≈ vascular endothelial growth factor receptor 2 | Fibroblast growth factor receptor 3 > fibroblast growth factor receptor 1 | Fibroblast growth factor receptor 1-4 (pan-selective) | Selectivity reflects hinge compatibility and gatekeeper size [12] [13] |
Half-maximal inhibitory concentration against fibroblast growth factor receptor 1 (nanomolar) | 30 [14] | 25 [15] | 1–5 [16] | Stronger potency of the later-generation inhibitors arises from additional π-stacking and solvent-channel contacts |
Hydrogen-bond pattern to hinge | Two bonds (glutamate 562 and alanine 564) | Two bonds (same residues) | Two bonds plus conserved water bridge | Enhanced water network in BGJ-398 raises affinity [16] |
Effect on downstream signaling (extracellular signal-regulated kinase phosphorylation) | Complete blockade at ten micromolar in endothelial cells [17] | Complete blockade at fifty nanomolar in chondrocytes [18] | Complete blockade at five nanomolar in breast carcinoma lines [13] | Potency trend mirrors biochemical data |
Crystallographically observed activation-loop movement | Loop-down (inactive) | Loop-up (partial active) | DFG-out (fully inactive) | Distinct conformational traps explain differential kinetics [3] [19] [16] |